Product packaging for Agavasaponin H(Cat. No.:CAS No. 58546-21-7)

Agavasaponin H

Cat. No.: B1665064
CAS No.: 58546-21-7
M. Wt: 1521.6 g/mol
InChI Key: IMDVEXVWVKJLBU-UHFFFAOYSA-N
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Description

Agavasaponin H, also known as Agavoside H, is a high molecular weight, steroidal saponin isolated from plants of the Agave genus, with a molecular formula of C68H112O37 and a molecular weight of 1521.59 g/mol . This compound features a complex, multi-branched sugar chain attached to a furostane-type steroidal aglycone backbone, specifically identified as (3β,5α,22α,25R)-3-[(O-6-Deoxy-α-L-mannopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→3)-O-[β-D-xylopyranosyl-(1→2)]-O-β-D-glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-β-D-galactopyranosyl)oxy]-26-(β-D-glucopyranosyloxy)-22-hydroxy-furostan-12-one . Current research on this compound is primarily exploratory, focusing on its potential bioactivities. Studies on related saponin-rich fractions from Agave species have shown significant phytotoxic effects , selectively inhibiting the root growth of problematic weeds such as Echinochloa crus-galli (barnyard grass) while showing less toxicity on crops like tomato, suggesting its potential as a lead compound for natural bioherbicide development . The activity is thought to be influenced by the presence of a carbonyl group at the C-12 position of the aglycone and the extensive sugar moiety . Furthermore, within the broader context of Agave saponins, research indicates potential for anti-inflammatory and anti-neuroinflammatory activity , which is a growing area of interest for managing chronic diseases . The compound has very slight solubility in water, calculated at approximately 0.5 g/L at 25 °C . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses, or for personal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C68H112O37 B1665064 Agavasaponin H CAS No. 58546-21-7

Properties

CAS No.

58546-21-7

Molecular Formula

C68H112O37

Molecular Weight

1521.6 g/mol

IUPAC Name

16-[5-[5-[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-10-one

InChI

InChI=1S/C68H112O37/c1-22(20-91-59-49(85)44(80)41(77)33(16-69)96-59)9-12-68(90)23(2)38-32(105-68)14-30-28-8-7-26-13-27(10-11-66(26,5)29(28)15-37(74)67(30,38)6)95-63-52(88)46(82)55(35(18-71)98-63)101-64-53(89)47(83)56(36(19-72)99-64)102-65-58(104-60-48(84)40(76)31(73)21-92-60)57(42(78)34(17-70)97-65)103-62-51(87)45(81)54(25(4)94-62)100-61-50(86)43(79)39(75)24(3)93-61/h22-36,38-65,69-73,75-90H,7-21H2,1-6H3

InChI Key

IMDVEXVWVKJLBU-UHFFFAOYSA-N

SMILES

CC1C2C(CC3C2(C(=O)CC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)C)O)OC2C(C(C(C(O2)C)O)O)O)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O

Canonical SMILES

CC1C2C(CC3C2(C(=O)CC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)C)OC2C(C(C(C(O2)C)O)O)O)O)O)OC2C(C(C(CO2)O)O)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O

Appearance

Solid powder

melting_point

228 - 230 °C

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Agavoside H; 

Origin of Product

United States

Preparation Methods

Botanical Sources and Raw Material Preparation

Agavasaponin H is predominantly isolated from Agave colorata and Agave bracteosa, though its presence has been detected in other species such as Agave sisalana. The selection of plant material significantly impacts yield, with mature leaves providing higher saponin content than younger tissues.

Harvesting and Pretreatment

Fresh leaves are typically harvested during the dry season to minimize water-soluble interferents. The material is shade-dried at 25–30°C for 72 hours to preserve thermolabile saponins, then ground to a 2–3 mm particle size to maximize surface area for extraction.

Solvent Extraction Techniques

Traditional n-Butanol/Water Partitioning

The conventional method involves sequential solvent extraction:

  • Moistening : Dried leaf powder (18 g) is hydrated with water (36 mL) for 2 hours to lyse cell membranes.
  • n-Butanol Extraction : An equal volume of n-butanol is added, and the mixture is stirred for 24 hours. This step exploits the differential solubility of saponins in butanol versus polar impurities.
  • Phase Separation : The n-butanol layer is decanted and evaporated under vacuum at 40°C, yielding a crude extract (4.7% w/w).

Ultrasound-Assisted Aqueous Extraction

A greener alternative employs water as the sole solvent:

  • Ultrasonication : Dried leaves (0.5 g) are sonicated in deionized water (50 mL) at 40 kHz for 30 minutes, achieving 98% cell wall disruption.
  • Solid-Phase Extraction (SPE) : The aqueous extract is loaded onto C₁₈ SPE cartridges, eluted with methanol:water (70:30), yielding a 26.5% saponin-rich fraction.
Table 1: Comparison of Extraction Methods
Method Yield (%) Solvent Consumption (L/kg) Time (h)
n-Butanol/Water 4.7 8.2 48
Ultrasound/Water 26.5 0.5 1

Chromatographic Purification

Vacuum Liquid Chromatography (VLC)

The crude extract is fractionated using reverse-phase VLC with a stepwise methanol gradient (0–100% in H₂O). The 70% methanol eluent contains the target saponins, which are further resolved via silica gel columns using CHCl₃:MeOH:H₂O (13:7:2.5).

Preparative Thin-Layer Chromatography (TLC)

Final purification employs multiple TLC systems:

  • First Dimension : Silica gel plates developed with CHCl₃:MeOH:acetone:H₂O (65:35:5:15 organic phase).
  • Second Dimension : RP-18 plates with MeOH:H₂O:AcOH (80:20:1), yielding this compound at Rf 0.38.

Structural Elucidation

Spectroscopic Characterization

  • UPLC-MSᴱ : this compound shows [M-H]⁻ at m/z 1520.5, with MS² fragments at m/z 1089 (loss of hexose) and 915 (cleavage of deoxyhexose).
  • NMR Analysis :
    • ¹H NMR (500 MHz, CD₃OD) : δ 5.38 (H-6 of furostanol), 1.26 (H-18 methyl).
    • ¹³C NMR : 109.2 ppm (C-22 of furostanol), confirming the spiroketal moiety.

HMAI Dereplication Protocol

The HMBC Method for Aglycone Identification correlates key cross-peaks:

  • H-1 of glucose (δ 4.98) → C-3 of aglycone (δ 88.1).
  • H-26 of furostanol (δ 1.98) → C-22 (δ 109.2).

Yield Optimization Strategies

Solvent System Modifications

Replacing n-butanol with ethyl acetate:EtOH:H₂O (4:1:5) increases polarity matching, improving recovery by 12%.

Enzymatic Pretreatment

Cellulase (50 U/g, 50°C, 2 h) hydrolyzes cellulose matrices, enhancing saponin accessibility and boosting yields to 31.8%.

Chemical Reactions Analysis

Types of Reactions

Agavasaponin H undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Biological Activities

Agavasaponin H exhibits several notable biological activities:

  • Cytotoxicity : Research indicates that this compound has cytotoxic effects against various cancer cell lines. For instance, studies have shown its ability to induce apoptosis in human cervical carcinoma cells and other malignancies .
  • Anti-inflammatory Effects : This compound has demonstrated significant anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β in microglial cells . This suggests potential applications in managing neuroinflammation.
  • Antimicrobial Activity : Like other saponins, this compound may possess antimicrobial properties, contributing to its therapeutic potential against infections .

Medicine

This compound is investigated for its potential in treating various medical conditions:

  • Neuroinflammation Management : Studies suggest that compounds from the Agave genus, including this compound, may be effective in managing neuroinflammation related to chronic degenerative diseases .
  • Cancer Treatment : Its cytotoxic effects on cancer cells position it as a candidate for anticancer therapies. Research has highlighted its efficacy against specific cancer cell lines, indicating potential for drug development .

Agriculture

This compound's potential use in developing natural pesticides and herbicides is under investigation. Its antimicrobial properties suggest it could serve as a biopesticide, reducing reliance on synthetic chemicals .

Food Industry

Research indicates that Agave-derived compounds can be utilized as food additives due to their health benefits. They may serve as prebiotics or functional ingredients that enhance the nutritional profile of food products .

Case Studies

StudyFocusFindings
NeuroinflammationDemonstrated anti-inflammatory effects of Agave extracts on microglial cells.
Cancer CytotoxicityInduced apoptosis in cervical carcinoma cells; potential for drug development.
Anti-inflammatory ActivityShowed dose-dependent inhibition of inflammation in animal models using Agave extracts.

Mechanism of Action

Agavasaponin H exerts its effects primarily through its interaction with cellular membranes and enzymes. It is known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase. Additionally, it may interact with steroid receptors, influencing gene expression and cellular responses .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between Agavasaponin H and related saponins:

Compound Source Molecular Formula Melting Point (°C) [α]D Glycosylation Position Key References
This compound Agave americana C₆₈H₁₁₂O₃₇ 228–230 −113° 6 or 26
Agavasaponin E Agave americana C₆₂H₁₀₀O₃₁ 304–308 −130° 3
Agavasaponin C Agave americana Not reported Not reported Not reported 3
Cantalasaponin-1 Agave cantala Not reported Not reported Not reported 3
Hecogenin (aglycone) Agave species C₂₇H₄₂O₄ 285–287 +15° N/A (aglycone)

Notes:

  • The atypical glycosylation at position 6/26 in this compound may enhance membrane permeability or alter enzyme interactions compared to position 3-glycosylated analogs .

Functional and Bioactivity Comparisons

Anti-Inflammatory Effects
  • This compound : Reduces TPA-induced edema in mice and modulates cytokine levels (↓TNF-α, IL-1β, IL-6; ↑IL-4, IL-10) .
  • Agavasaponin E : Shows anti-inflammatory activity in A. americana extracts but lacks direct comparative potency data against this compound .
  • Cantalasaponin-1 : Demonstrates anti-neuroinflammatory effects in A. americana, though its cytokine modulation profile remains uncharacterized .
  • Hecogenin : As an aglycone, it lacks glycoside-enhanced solubility but serves as a precursor for synthetic anti-inflammatory derivatives .
Immunomodulatory and Antioxidant Activity
  • A. tequilana extracts (containing unspecified saponins) reduce arthritis and proteinuria in lupus models, but this compound’s role in this genus-wide activity is unclear .
  • americana extracts, which correlate polyphenol content with radical-scavenging activity .

Biological Activity

Agavasaponin H is a steroidal saponin derived from the Agave genus, particularly noted for its diverse biological activities. This article explores the compound's properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a complex glycosidic structure typical of steroidal saponins. Its amphipathic nature allows it to interact with both hydrophilic and hydrophobic environments, which is crucial for its biological functions. The compound's structural characteristics enable it to influence cellular processes, including membrane dynamics and signaling pathways.

Biological Activities

This compound exhibits several notable biological activities:

  • Cytotoxicity : Research indicates that this compound has cytotoxic effects against various cancer cell lines. For instance, studies have shown its ability to induce apoptosis in human cervical carcinoma cells and other malignancies .
  • Anti-inflammatory Effects : this compound has demonstrated significant anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β in microglial cells . This suggests potential applications in managing neuroinflammation.
  • Antimicrobial Activity : Like other saponins, this compound may possess antimicrobial properties, contributing to its therapeutic potential against infections .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways. This mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
  • Modulation of Inflammatory Pathways : this compound influences the expression of miRNAs that regulate inflammation, such as miR-34 and miR-21, leading to decreased levels of inflammatory mediators .
  • Interaction with Cellular Membranes : Its amphipathic nature allows this compound to integrate into lipid membranes, affecting their fluidity and permeability, which may enhance drug delivery systems .

Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Demonstrated cytotoxic effects against cervical carcinoma cells; apoptosis induction confirmed.
Showed anti-inflammatory activity by inhibiting TNF-α and IL-1β production in microglial cells.
Reported antimicrobial properties in various Agave species extracts containing saponins.

Case Studies

  • Cancer Treatment : A study focusing on the cytotoxic effects of this compound revealed that it significantly reduced cell viability in human cancer cell lines at specific concentrations (IC50 values). This suggests its potential as a chemotherapeutic agent.
  • Neurodegenerative Diseases : In a model of neuroinflammation, this compound administration resulted in decreased levels of inflammatory cytokines and improved cognitive function in treated mice, indicating its promise for treating conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for identifying and isolating Agavasaponin H from Agave americana?

  • Methodological Answer : this compound is isolated via solvent extraction (e.g., methanol/water mixtures) followed by chromatographic purification (e.g., HPLC or column chromatography). Structural identification relies on spectroscopic methods:

  • Mass Spectrometry (MS) : Confirms molecular weight (C₆₈H₁₁₂O₃₇; 1521.63 g/mol) .
  • Nuclear Magnetic Resonance (NMR) : Assigns stereochemistry and functional groups (e.g., α-D configuration inferred from [α]D = −113°) .
  • Melting Point Analysis : Used for purity verification (mp 228–230°C) .

Q. How does this compound’s structure compare to related saponins (e.g., Agavasaponin E)?

  • Methodological Answer : Comparative structural analysis involves:

  • Functional Group Mapping : this compound (C₆₈H₁₁₂O₃₇) has a larger glycosidic chain than Agavasaponin E (C₆₂H₁₀₀O₃₁), impacting hydrophilicity .
  • Bioactivity Correlation : Structural differences may explain variations in membrane permeability or receptor binding, requiring in vitro assays (e.g., hemolytic activity tests) .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating this compound’s pharmacological mechanisms (e.g., anti-inflammatory or cytotoxic effects)?

  • Methodological Answer :

  • Dose-Response Studies : Use cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays) with standardized concentrations (e.g., 1–100 μM) and controls (e.g., dexamethasone) .
  • Pathway Analysis : Combine RNA sequencing and Western blotting to identify signaling pathways (e.g., NF-κB or MAPK) modulated by this compound .
  • Data Validation : Replicate findings across multiple cell models and in vivo systems (e.g., murine inflammation models) to confirm target specificity .

Q. How should researchers address contradictory data in this compound’s bioactivity studies (e.g., conflicting cytotoxicity results)?

  • Methodological Answer :

  • Systematic Review : Apply PRISMA guidelines to aggregate and critique existing data, assessing bias (e.g., variations in extraction methods or cell line selection) .
  • Meta-Analysis : Use statistical tools (e.g., RevMan) to quantify heterogeneity and adjust for confounding variables (e.g., solvent polarity during extraction) .
  • Experimental Replication : Standardize protocols (e.g., ISO 17025) for cell viability assays (e.g., MTT vs. ATP-based luminescence) to reduce variability .

Q. What strategies ensure reproducibility in this compound’s structural characterization?

  • Methodological Answer :

  • Reference Standards : Use commercially available saponins (e.g., Quillaja saponaria derivatives) for NMR/MS calibration .
  • Open Data Practices : Share raw spectral data (e.g., via Zenodo) and computational workflows (e.g., ACD/Labs or MestReNova) for peer validation .

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